molecular formula C8H10N2O2S2 B2371594 methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate CAS No. 134169-65-6

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate

Cat. No. B2371594
CAS RN: 134169-65-6
M. Wt: 230.3
InChI Key: MNQHYTQZAZRJRF-ONEGZZNKSA-N
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Description

Methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate, also known as Methyl AMPT, is a thiazole derivative that has been of significant interest in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a potential candidate for several applications in the field of medicine and biotechnology. In

Scientific Research Applications

  • Synthesis and Reactions in Organic Chemistry : The compound is involved in the synthesis of complex molecules. For instance, Gein et al. (2019) described its use in reactions with ninhydrin to produce spiro[dihydrofuran-indane]-triones (Gein, Bobrovskaya, Russkikh, Dmitriev, & Yankin, 2019). Similarly, Selič, Grdadolnik, and Stanovnik (1997) utilized derivatives of the compound for synthesizing a variety of heterocyclic systems, including pyridopyrimidinones and thiazolopyrimidinones (Selič, Grdadolnik, & Stanovnik, 1997).

  • Chemical Synthesis and Molecular Structure Studies : Hirst and Parsons (2003) explored its sulfonation properties, emphasizing its role in the study of molecular structures and reactions (Hirst & Parsons, 2003). Ruano, Fajardo, and Martín (2005) used it as a scaffold for synthesizing highly functionalized isoxazoles, highlighting its utility in creating complex organic structures (Ruano, Fajardo, & Martín, 2005).

  • Reagents for Heterocyclic System Preparation : Pizzioli et al. (1998) demonstrated its use as a synthon for the preparation of polysubstituted heterocyclic systems, such as pyrroles and pyrazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998). Žugelj et al. (2009) employed it in the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-carboxylates (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

  • Synthesis of Sulfonamides and Nucleophilic Substitution Reactions : Turov, Vinogradova, and Brovarets (2014) utilized a derivative of this compound for creating sulfonamides and conducting nucleophilic substitution reactions, which are crucial in medicinal chemistry (Turov, Vinogradova, & Brovarets, 2014).

  • Lactam Synthesis from Nonproteinogenic Amino Acids : Buchholz and Hoffmann (1991) explored its utility in synthesizing lactams, showcasing its application in the synthesis of biologically active compounds (Buchholz & Hoffmann, 1991).

  • Study of Michael Adducts and Synthetic Equivalents : Vasin et al. (2016) studied the compound’s behavior as a synthetic equivalent in reactions with dimethyl malonate and methyl acetoacetate, aiding in the understanding of Michael addition reactions (Vasin, Bolusheva, Razin, Kapkaeva, Petrov, Somov, 2016).

  • Preparation and Study of Isoxazoles : Gein et al. (2016) investigated its reactivity with carbamimidoylsulfamoylbenzene, contributing to the field of isoxazole synthesis (Gein, Bobrovskaya, Kovtonogova, Belonogova, Danilov, Nasakin, Kazantseva, 2016).

  • Antidiabetic and Antimicrobial Research : Patil et al. (2013) synthesized derivatives of the compound and evaluated them for antidiabetic activity, indicating its potential in pharmacological research (Patil, Nandre, Ghosh, Rao, Chopade, Sridhar, Bhosale, Bhosale, 2013). Sridhara et al. (2011) also examined its derivatives for antimicrobial activities and cytotoxicity, contributing to the development of new medicinal agents (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, Peethambar, 2011).

properties

IUPAC Name

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S2/c1-12-6(11)4-3-5-7(9)10-8(13-2)14-5/h3-4H,9H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQHYTQZAZRJRF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(N=C(S1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)prop-2-enoate

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